2,4-Dimethoxypyrimidin-5-amine

Descripción general

Descripción

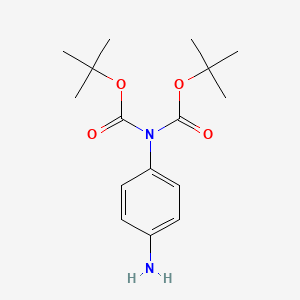

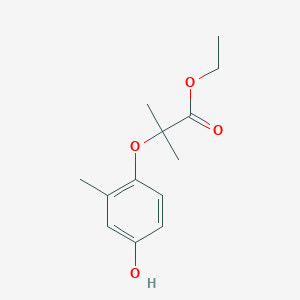

2,4-Dimethoxypyrimidin-5-amine is a heterocyclic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 . It is a solid substance and has been used in various fields of research and industry.

Synthesis Analysis

The synthesis of 2,4-Dimethoxypyrimidin-5-amine involves aromatic nucleophilic substitution reactions . The reaction conditions are mild and easy to control . The isolated compounds are products of amination, solvolysis, and condensation processes under environmentally friendly conditions .Molecular Structure Analysis

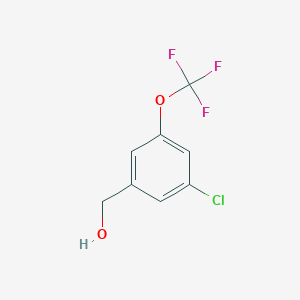

The molecular structure of 2,4-Dimethoxypyrimidin-5-amine is represented by the InChI code 1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3 . This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives .Physical And Chemical Properties Analysis

2,4-Dimethoxypyrimidin-5-amine is a solid substance . It has a molecular weight of 155.16 . The compound is stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación

Anti-inflammatory Drug Development

2,4-Dimethoxypyrimidin-5-amine: is a pyrimidine derivative, and such compounds have been extensively studied for their anti-inflammatory properties . They act by inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This makes them potential candidates for the development of new anti-inflammatory drugs.

Biochemistry Research

In biochemistry, 2,4-Dimethoxypyrimidin-5-amine serves as a building block for synthesizing more complex molecules. It’s particularly useful in studying the chemistry and biological significance of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems with applications in medical and pharmaceutical fields .

Pharmaceutical Industry

This compound is also relevant in the pharmaceutical industry. It can be used to create various derivatives that may act as intermediates in the synthesis of drugs. For example, it could be involved in the synthesis of molecules with potential activity against diseases such as cancer or viral infections .

Agriculture

In agriculture, pyrimidine derivatives, including 2,4-Dimethoxypyrimidin-5-amine , can be used to create pesticides and herbicides. These compounds can help protect crops from pests and diseases, contributing to increased yield and cost-efficiency .

Material Science

2,4-Dimethoxypyrimidin-5-amine: finds applications in material science as well. It can be used in the synthesis of new materials, such as polymers or coatings, which may have unique properties like enhanced durability or specialized functionalities .

Environmental Impact Studies

Lastly, the environmental impact of amines, including pyrimidine derivatives, is a significant area of research. Studies focus on understanding the fate and transport of these compounds in the environment, their degradation products, and potential effects on human health and ecosystems .

Mecanismo De Acción

Target of Action

It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing numerous biochemical processes.

Mode of Action

A related compound, 2-amino-4,6-dimethylpyrimidine, has been shown to act as a nucleophile, attacking aldehyde carbon

Pharmacokinetics

The compound is also predicted to have low skin permeation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature for 2,4-Dimethoxypyrimidin-5-amine is recommended to be between 2-8°C in a dark, dry place , suggesting that light, humidity, and temperature could affect its stability.

Safety and Hazards

Direcciones Futuras

Research on pyrimidines, including 2,4-Dimethoxypyrimidin-5-amine, is ongoing. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

Propiedades

IUPAC Name |

2,4-dimethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAIISIJUAOVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595727 | |

| Record name | 2,4-Dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxypyrimidin-5-amine | |

CAS RN |

14048-15-8 | |

| Record name | 2,4-Dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone](/img/structure/B1603401.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)